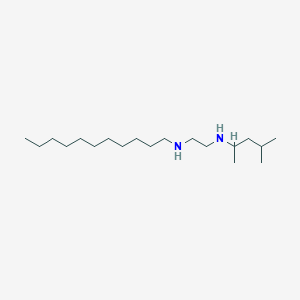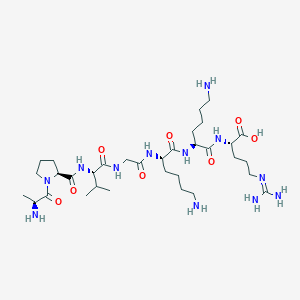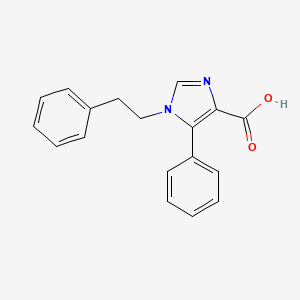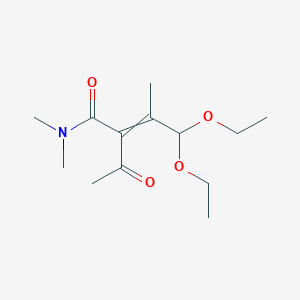
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is an organic compound with a complex structure. It is characterized by the presence of a diamine group, which consists of two amine groups attached to an ethane backbone. The compound also features a 4-methylpentan-2-yl group and an undecyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 4-methylpentan-2-amine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine often employs large-scale reactors and advanced purification techniques. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the compound. Additionally, continuous monitoring and optimization of reaction parameters are essential to achieve consistent quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amine groups in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amine compounds.
Aplicaciones Científicas De Investigación
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and interactions, particularly those involving amine groups.
Industry: N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(4-Methylpentan-2-yl)-N~4~-phenylbenzene-1,4-diamine
- N~1~-(4-Methylpentan-2-yl)-N~4~-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine
Uniqueness
N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features. The presence of both a 4-methylpentan-2-yl group and an undecyl group distinguishes it from other similar compounds, providing it with distinct chemical and physical properties.
Propiedades
Número CAS |
627522-41-2 |
|---|---|
Fórmula molecular |
C19H42N2 |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
N'-(4-methylpentan-2-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C19H42N2/c1-5-6-7-8-9-10-11-12-13-14-20-15-16-21-19(4)17-18(2)3/h18-21H,5-17H2,1-4H3 |
Clave InChI |
QZBLHAFXZDVHKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)

![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)


![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)

![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
